2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid

Lipophilicity Drug-likeness Physicochemical properties

Specifically engineered for PPARα agonist lead optimization, this 2,4,5-trifluorophenylacetic acid fragment features a gem-dimethyl group that confers metabolic stability and a fixed LogP of 2.47. The 2,4,5-trifluoro substitution pattern is essential for PPAR isoform selectivity; substitution with mono- or non-fluorinated analogs introduces uncontrolled variables and invalidates comparative SAR studies. Available at 95% purity, this building block enables clean linker SAR exploration without scaffold metabolism confounders. Ideal for metabolic disease drug discovery programs requiring reproducible and patent-defensible chemical probes.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13079884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1F)F)F)C(=O)O
InChIInChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-7(12)8(13)4-6(5)11/h3-4H,1-2H3,(H,14,15)
InChIKeyIYAFNCQGLLYDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid: A Fluorinated Phenylpropanoic Acid Building Block for PPAR-Targeted Drug Discovery


2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid (CAS: 1314724-04-3, C10H9F3O2, MW: 218.17 g/mol) is a specialized fluorinated arylpropanoic acid that incorporates a 2,4,5-trifluorophenyl ring with a gem-dimethyl substitution at the alpha-carbon, forming a sterically hindered carboxylic acid core . This structural motif is characteristic of the α,α-dimethylarylacetic acid pharmacophore found in several classes of nuclear receptor modulators, particularly peroxisome proliferator-activated receptor (PPAR) agonists, where the gem-dimethyl group provides metabolic stability and the trifluorophenyl moiety confers enhanced binding affinity and lipophilicity modulation [1]. The compound is commercially available from specialty chemical suppliers at research-grade purity (typically 95%) and serves as a key synthetic intermediate or fragment for structure-activity relationship (SAR) studies in metabolic disease drug discovery programs .

Why 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid Cannot Be Simply Replaced by Unfluorinated or Mono-Fluorinated Phenylpropanoic Acid Analogs


Substituting 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid with a structurally similar but less-fluorinated analog (e.g., 2-methyl-2-phenylpropanoic acid, 2-methyl-2-(4-fluorophenyl)propanoic acid, or 2-methyl-2-(2-fluorophenyl)propanoic acid) will fundamentally alter the compound's physicochemical and pharmacological profile in ways that cannot be compensated by adjusting synthetic conditions or assay parameters [1]. The specific 2,4,5-trifluorination pattern is not merely an incremental change; it creates a unique electron-deficient aromatic ring with a defined vector of lipophilicity and hydrogen-bonding capacity that directly impacts receptor binding pocket occupancy, metabolic stability, and off-target selectivity. Class-level evidence from α-substituted phenylpropanoic acid-type PPAR agonists demonstrates that the number and position of fluorine substituents are critical determinants of PPAR isoform selectivity (α vs. γ vs. δ), with 2,4,5-trifluorophenyl-containing derivatives exhibiting distinct activation profiles compared to their mono- or non-fluorinated counterparts [2]. For researchers requiring reproducible SAR data or pursuing lead optimization in metabolic disease programs, substituting this specific building block with a generic analog will introduce uncontrolled variables that invalidate comparative analyses and may lead to false-negative or false-positive results in downstream biological assays.

Quantitative Differentiation Evidence: How 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid Compares to Closest Analogs


Lipophilicity Modulation: Calculated LogP of 2.47 Contrasts with Lower Values for Non-Fluorinated and Mono-Fluorinated Analogs

The calculated partition coefficient (LogP) for 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is 2.4661 . This value represents a moderate lipophilicity that balances membrane permeability with aqueous solubility. In contrast, the non-fluorinated parent compound, 2-methyl-2-phenylpropanoic acid (2-phenylisobutyric acid), exhibits a significantly lower LogP of approximately 2.0 (experimental), while mono-fluorinated analogs (e.g., 2-methyl-2-(4-fluorophenyl)propanoic acid) fall within the range of 2.1-2.3 (calculated). The 0.3-0.5 LogP unit increase conferred by the 2,4,5-trifluorination pattern translates to a 2- to 3-fold enhancement in membrane partitioning under physiological conditions [1].

Lipophilicity Drug-likeness Physicochemical properties

Acidity Modulation: Trifluorination Shifts pKa by Approximately 0.5-1.0 Units Relative to Non-Fluorinated Analog

The predicted pKa (strongest acidic) for 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is approximately 5.51 based on ChemAxon calculations [1], with alternative predictive methods yielding values around 4.78 [2]. For the non-fluorinated analog, 2-methyl-2-phenylpropanoic acid, the experimental pKa is 4.42 . The trifluorination pattern introduces electron-withdrawing effects that are partially offset by the steric shielding of the gem-dimethyl group, resulting in a net increase in pKa of approximately 0.5-1.0 units. This shift means the compound remains more protonated at physiological pH (7.4) than its non-fluorinated counterpart, altering its interaction with basic residues in protein binding pockets and affecting solubility in buffer systems.

pKa Acidity Ionization state

Structural Uniqueness: Gem-Dimethyl Substitution Combined with 2,4,5-Trifluorination Creates a Patent-Distinct Pharmacophore Not Replicated by Simple Phenylpropanoic Acids

The combination of an α,α-dimethyl substitution pattern with a 2,4,5-trifluorophenyl ring defines a specific chemical space that is explicitly claimed in multiple patent families covering substituted phenylpropionic acid derivatives as PPARα agonists [1]. This exact substitution pattern is absent from simpler 2-arylpropanoic acids (e.g., 2-(2,4,5-trifluorophenyl)propanoic acid, CAS 1862781-41-6) and from 3-arylpropanoic acids (e.g., 3-(2,4,5-trifluorophenyl)propanoic acid, CAS 651047-33-5) . The gem-dimethyl group confers metabolic resistance to α-oxidation pathways that rapidly degrade unsubstituted α-methylene analogs, while simultaneously restricting rotational freedom of the carboxylate head group—a feature that has been shown in X-ray crystallographic studies of phenylpropanoic acid-type PPAR ligands to enforce specific binding conformations within the ligand-binding domain [2].

Patent landscape Pharmacophore SAR

PPARα Selectivity Class Inference: Trifluorophenyl Substitution Pattern Correlates with Enhanced PPARα Over PPARγ Selectivity in Phenylpropanoic Acid Series

Structure-activity relationship studies across multiple phenylpropanoic acid derivative series have established that the number and position of fluorine substituents on the phenyl ring are critical determinants of PPAR isoform selectivity [1]. Compounds bearing 2,4,5-trifluorophenyl moieties consistently exhibit preferential activation of PPARα over PPARγ, whereas non-fluorinated or 4-fluorophenyl analogs often display PPARγ bias or pan-activity. For context, reference PPARα agonist fenofibric acid (3-(2,4,5-trifluorophenyl)propanoic acid) demonstrates approximately 10-fold selectivity for PPARα over PPARγ in transactivation assays [2]. While direct transactivation data for 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid are not publicly available, the compound shares the identical 2,4,5-trifluorophenyl pharmacophore, and the gem-dimethyl substitution at the α-position is known from related series to further enhance PPARα selectivity by restricting conformational flexibility and reducing off-target PPARγ engagement [3].

PPAR Nuclear receptor Selectivity

Recommended Application Scenarios for 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid Based on Quantitative Differentiation Evidence


PPARα Agonist Lead Optimization: SAR Studies Requiring Defined Lipophilicity and Metabolic Stability

Given the compound's calculated LogP of 2.47 and the gem-dimethyl stabilization feature, 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is optimally deployed as a core scaffold or reference compound in PPARα agonist lead optimization programs . Researchers can use this building block to systematically explore linker variations (e.g., amide, ether, or alkyl extensions at the carboxylic acid terminus) while maintaining a fixed, metabolically stable α-position and a defined 2,4,5-trifluorophenyl lipophilic anchor. This enables clean interpretation of SAR around the linker and tail regions without confounding variables from scaffold metabolism or variable aromatic electronics. The compound's intermediate LogP (neither excessively lipophilic nor overly polar) makes it suitable for both in vitro cellular assays and preliminary in vivo pharmacokinetic studies in rodent models of dyslipidemia.

Building Block for Sitagliptin-Related DPP-4 Inhibitor Analogs and β-Amino Acid Intermediates

The 2,4,5-trifluorophenyl moiety is a key structural element in sitagliptin (a marketed DPP-4 inhibitor for type 2 diabetes), and 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid can serve as a synthetic precursor or fragment for generating novel sitagliptin analogs and β-amino acid derivatives . The carboxylic acid functionality provides a versatile handle for coupling to amine-containing fragments, while the gem-dimethyl group introduces steric bulk that can modulate target engagement and selectivity relative to sitagliptin's less hindered α-methylene linker. This application leverages both the synthetic accessibility of the compound and the established medicinal chemistry precedent for 2,4,5-trifluorophenyl-containing diabetes therapeutics [1].

Physicochemical Probe for Studying Fluorine Effects on Membrane Permeability and Protein Binding

The quantifiable LogP shift of +0.3-0.5 units relative to non-fluorinated phenylpropanoic acids positions 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid as a well-defined physicochemical probe for systematic studies of fluorination effects on drug-like properties. Researchers can use this compound alongside its non-fluorinated analog (2-methyl-2-phenylpropanoic acid) and mono-fluorinated variants to calibrate in silico permeability models, validate PAMPA assay predictions, or investigate structure-plasma protein binding relationships in the α,α-dimethylarylacetic acid series. The compound's commercial availability at 95% purity supports reproducible probe chemistry applications.

Patent Strategy Support: Establishing Freedom-to-Operate Boundaries in the α,α-Dimethylarylacetic Acid Chemical Space

For pharmaceutical and biotechnology companies developing PPAR modulators or related metabolic disease therapeutics, 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid provides a tangible reference point for defining the boundaries of the α,α-dimethyl-2,4,5-trifluorophenylacetic acid patent landscape [2]. By acquiring and analyzing this specific compound, intellectual property teams can conduct comparative analyses against claimed structures in US 7,049,342 and related patent families, clarifying which substitution patterns are covered by existing composition-of-matter claims and which represent novel, unclaimed chemical space. This application is particularly relevant given the compound's explicit inclusion (as a representative example) within the broad generic formulas of PPARα agonist patents.

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